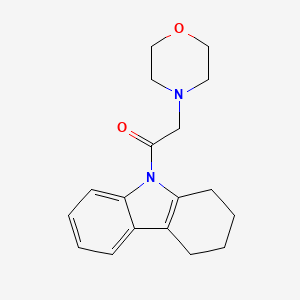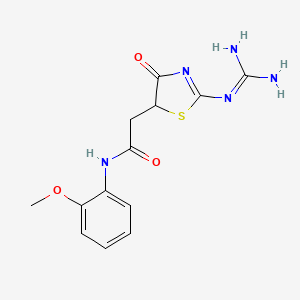![molecular formula C32H34FN3O B14940694 1'',3''-Dibenzyl-8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one](/img/structure/B14940694.png)
1'',3''-Dibenzyl-8'-fluoro-6'-methyl-5',6'-dihydrodispiro[cyclopentane-1,4'-pyrrolo[3,2,1-ij]quinoline-1',2''-imidazolidin]-2'-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one is a complex organic compound characterized by its unique dispiro structure. This compound features a combination of cyclopentane, pyrroloquinoline, and imidazolidinone moieties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
The synthesis of 1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one involves multiple steps, typically starting with the preparation of the core dispiro structure. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact .
Análisis De Reacciones Químicas
1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl and fluoro groups, using reagents like halogens or nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying dispiro structures.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes
Mecanismo De Acción
The mechanism of action of 1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with multiple targets, offering a broad range of potential effects .
Comparación Con Compuestos Similares
Similar compounds to 1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one include other dispiro compounds and derivatives of pyrroloquinoline and imidazolidinone. These compounds share structural similarities but may differ in their specific functional groups, leading to variations in their chemical and biological properties. The uniqueness of 1’‘,3’‘-Dibenzyl-8’-fluoro-6’-methyl-5’,6’-dihydrodispiro[cyclopentane-1,4’-pyrrolo[3,2,1-ij]quinoline-1’,2’‘-imidazolidin]-2’-one lies in its specific combination of functional groups and its potential for diverse applications .
Propiedades
Fórmula molecular |
C32H34FN3O |
|---|---|
Peso molecular |
495.6 g/mol |
InChI |
InChI=1S/C32H34FN3O/c1-23-20-31(14-8-9-15-31)36-29-27(23)18-26(33)19-28(29)32(30(36)37)34(21-24-10-4-2-5-11-24)16-17-35(32)22-25-12-6-3-7-13-25/h2-7,10-13,18-19,23H,8-9,14-17,20-22H2,1H3 |
Clave InChI |
NLWRMQVRANUESI-UHFFFAOYSA-N |
SMILES canónico |
CC1CC2(CCCC2)N3C4=C1C=C(C=C4C5(C3=O)N(CCN5CC6=CC=CC=C6)CC7=CC=CC=C7)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(R)(6-Methoxy-4-quinolyl)[(2S,5R)-5-vinyl-1-azabicyclo[2.2.2]oct-2-YL]methanol](/img/structure/B14940617.png)
![4-methyl-N-{3-methyl-1-oxo-1-[(2-phenylethyl)amino]butan-2-yl}cyclohexanecarboxamide](/img/structure/B14940618.png)


![3-(4-Toluidino)-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium](/img/structure/B14940664.png)
![5-(2-chlorobenzyl)-6-methyl-2-[(4-methylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B14940673.png)
![Methyl 2-[2-[(5-isopropyl-1,3,5-triazinan-2-yliden)amino]-4-oxo-1,3-thiazol-5(4H)-yliden]acetate](/img/structure/B14940679.png)
![6-(3,4-Dimethoxyphenyl)-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14940684.png)

![1-[(4-Fluorophenyl)imino]-6-{[4-(2-fluorophenyl)piperazino]methyl}-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinolin-2-one](/img/structure/B14940699.png)
![tetramethyl 6'-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B14940701.png)

![N-(4-fluorophenyl)-2-(6-oxo-1,3-diphenyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl)acetamide](/img/structure/B14940704.png)

